molecular formula C14H25ClN2O4 B7432127 Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate

Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate

Cat. No. B7432127
M. Wt: 320.81 g/mol
InChI Key: BYJCPJQBRUULHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate, also known as Boc-Asn-(O-2-Cl-2-Pr)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is not fully understood. However, it is believed that the compound may act as a protease inhibitor by binding to the active site of enzymes and preventing their activity. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH may also act as a modulator of protein-protein interactions, which are critical for various biological processes.
Biochemical and Physiological Effects:
Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of various proteases, including trypsin and chymotrypsin. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been shown to modulate the activity of various enzymes involved in cellular signaling pathways, including protein kinase C (PKC) and phospholipase D (PLD).

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is its stability and ease of use in peptide synthesis. The compound is also relatively inexpensive and readily available from commercial suppliers. However, one of the main limitations of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH is its potential toxicity, which may limit its use in certain applications. Additionally, the compound may have limited solubility in certain solvents, which may affect its use in certain experimental conditions.

Future Directions

There are several future directions for the use of Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH in scientific research. One potential application is in the development of novel therapeutics for cancer and infectious diseases. Additionally, the compound may be used in the development of new tools for studying protein-protein interactions and cellular signaling pathways. Finally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH may also be used in the development of new materials with unique properties, such as hydrogels and nanoparticles.

Synthesis Methods

Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH can be synthesized using a multi-step process involving the protection and deprotection of various functional groups. The synthesis typically involves the reaction of tert-butyl 2-amino-3-(2-chloropropanoylamino)propanoate with N-Boc-L-asparagine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using an acid such as trifluoroacetic acid (TFA) to yield Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH.

Scientific Research Applications

Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been used in various scientific research applications, including peptide synthesis, drug discovery, and chemical biology. The compound is commonly used as a building block for the synthesis of peptides and peptidomimetics due to its stability and ease of use. Additionally, Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate(O-2-Cl-2-Pr)-OH has been used in drug discovery to develop novel therapeutics for various diseases, including cancer and infectious diseases.

properties

IUPAC Name

tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O4/c1-9(15)12(19)17(8-7-16-11(3)18)10(2)13(20)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCPJQBRUULHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N(CCNC(=O)C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate

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